S-Benzyl Thiorphan
Description
Properties
Molecular Formula |
C₁₉H₂₁NO₃S |
|---|---|
Molecular Weight |
343.44 |
Synonyms |
Benzylthiorphan; N-[2-[[(phenylmethyl)thio]methyl]-1-oxo-3-phenylpropyl]glycine; |
Origin of Product |
United States |
Synthetic Methodologies for Thiorphan and Its Benzyl Substituted Derivatives
Classical and Modern Synthetic Routes to the Core Thiorphan (B555922) Scaffold
The synthesis of the thiorphan core, chemically known as (2R)-2-(mercaptomethyl)-3-phenylpropanoic acid linked to a glycine (B1666218) moiety, has been approached through various methodologies. A common strategy begins with the preparation of key intermediates that can be subsequently coupled and functionalized.
One established route involves the synthesis of 3-(acetylthio)-2-benzylpropanoic acid. This intermediate is crucial for building the thiorphan backbone. The process can start from benzylmalonic acid, which undergoes a reaction with formaldehyde (B43269) and diethylamine. nih.gov This step is followed by the addition of thioacetic acid to introduce the protected sulfur group. researchgate.net The resulting 3-(acetylthio)-2-benzylpropanoic acid can then be coupled with a glycine ester, followed by deprotection of the thiol group to yield the final thiorphan scaffold.
Another approach is based on the Michael addition. The conjugate addition of a thiol, such as benzyl (B1604629) mercaptan, to an appropriate α,β-unsaturated carbonyl compound provides a direct method for constructing the carbon-sulfur bond and setting up the main chain of the molecule. nih.gov These foundational strategies can be adapted and optimized using modern synthetic techniques to improve yield, purity, and scalability. studyrocket.co.uk
Stereoselective Synthesis of Thiorphan Enantiomers and Diastereomers
Achieving stereochemical control is critical since the biological activity of thiorphan and its analogs is highly dependent on their stereochemistry. researchgate.net Several asymmetric synthesis strategies have been developed to produce specific enantiomers and diastereomers.
A landmark approach is the Evans asymmetric synthesis, which utilizes a chiral oxazolidinone auxiliary to direct the stereochemical outcome of an alkylation reaction. chemrxiv.org This method allows for the highly controlled introduction of the benzyl group, leading to a stereodefined precursor that can be converted to the desired thiorphan enantiomer.
More recent developments have focused on catalytic asymmetric methods, which avoid the need for stoichiometric chiral auxiliaries. One such strategy involves the catalytic reduction of a fluorinated enamine using trichlorosilane (B8805176) as the reducing agent in the presence of a chiral Lewis base. semanticscholar.org, mdpi.com Catalysts derived from cinchona alkaloids, such as quinine (B1679958) and quinidine, have been particularly effective in organocatalytic conjugate additions of thiols, followed by asymmetric protonation to yield enantiomerically enriched products. researchgate.net The efficiency of these catalytic systems can be highly dependent on the choice of catalyst, solvent, and temperature, with some combinations being "matching" and others "mismatching" for a given substrate. mdpi.com
The enantiomeric purity of the synthesized thiorphan is typically determined using analytical techniques like High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. acs.org This involves derivatizing the thiorphan enantiomers into diastereomers that can be separated and quantified, allowing for precise measurement of the enantiomeric ratio (e.g., >95:5). acs.org
| Method | Catalyst/Auxiliary | Key Transformation | Stereochemical Outcome | Reference(s) |
| Evans Asymmetric Synthesis | Chiral Oxazolidinone | Asymmetric Alkylation | High Diastereoselectivity | chemrxiv.org |
| Catalytic Reduction | Chiral Lewis Base (from ephedrine) / HSiCl₃ | Diastereoselective Enamine Reduction | d.r. up to 95:5 | semanticscholar.org, mdpi.com |
| Organocatalytic Michael Addition | Cinchona Alkaloid-Derived Thiourea | Conjugate Addition / Asymmetric Protonation | High Enantioselectivity | researchgate.net |
Strategies for Chemical Derivatization and Analog Generation
Chemical modification of the core thiorphan structure is a key strategy for developing analogs with tailored properties. Benzyl group modifications, either on the sulfur atom or the carboxyl group, are of significant interest for research purposes.
The direct attachment of a benzyl group to the sulfur atom of thiorphan creates S-Benzyl Thiorphan. This transformation converts the reactive free thiol (sulfhydryl) group into a more stable thioether. The synthesis is typically achieved through an S-alkylation reaction.
The reaction involves treating thiorphan with a benzyl halide, such as benzyl bromide, under alkaline conditions. vulcanchem.com The basic medium (e.g., potassium carbonate) deprotonates the thiol group to form a thiolate anion, which then acts as a nucleophile, displacing the halide from the benzyl group to form the S-benzyl thioether linkage. This method effectively "protects" the thiol group, preventing its oxidation to a disulfide dimer. vulcanchem.com
General Reaction Scheme for S-Benzylation: Thiorphan-SH + Benzyl-Br + Base → Thiorphan-S-Benzyl + Salt + H₂O
To overcome the limited ability of thiorphan to cross biological barriers like the blood-brain barrier (BBB), prodrug strategies involving benzyl esterification have been developed. researchgate.net, mdpi.com A prominent example is Acetorphan, also known as Racecadotril (B1680418), which is the benzyl ester of S-acetylthiorphan. alquds.edu, researchgate.net
The synthesis of these prodrugs involves a dual modification of the thiorphan molecule:
S-acetylation: The thiol group is first acylated, typically using thioacetic acid, to form an S-acetyl derivative (S-acetylthiorphan). alquds.edu, humanjournals.com This masks the polar thiol group.
Benzyl Esterification: The carboxyl group of S-acetylthiorphan is then esterified with benzyl alcohol. This reaction converts the polar carboxylic acid into a more lipophilic benzyl ester. mdpi.com
This dual modification significantly increases the lipophilicity of the molecule, facilitating its transport across the BBB. alquds.edu, mdpi.com Once in the central nervous system, esterases hydrolyze both the benzyl ester and the S-acetyl group to release the active thiorphan molecule. researchgate.net, mdpi.com Studies have shown that the benzyl ester of acetorphan is often rapidly hydrolyzed in serum, meaning the S-acetylthiorphan metabolite is primarily responsible for BBB penetration. researchgate.net, alquds.edu
Molecular Mechanisms of Enzyme Inhibition by Thiorphan Compounds
Primary Target Identification: Neutral Endopeptidase (NEP) / Enkephalinase (EC 3.4.24.11, CD10)
The principal molecular target for S-Benzyl Thiorphan (B555922) is Neutral Endopeptidase (NEP), a zinc-dependent metalloprotease also known as neprilysin, enkephalinase, or CD10. acs.orgaatbio.compnas.org NEP is a membrane-bound ectoenzyme that is widely distributed in various tissues, including the central nervous system, kidneys, and vascular endothelium. aatbio.compnas.org The enzyme plays a crucial role in the metabolism of a variety of bioactive peptides by cleaving them on the amino side of hydrophobic residues. aatbio.compnas.org Substrates for NEP include enkephalins, natriuretic peptides (such as atrial and brain natriuretic peptides), substance P, and bradykinin. acs.orgaatbio.com
S-Benzyl Thiorphan is a highly potent and specific inhibitor of NEP. frontiersin.org Its inhibitory power is demonstrated by low nanomolar inhibition constants (Kᵢ) and IC₅₀ values. For instance, studies have reported Kᵢ values for thiorphan against NEP to be as low as 3.5 nM and IC₅₀ values in the range of 1.8 to 2.1 nM. frontiersin.orgcnjournals.com By inhibiting NEP, this compound prevents the degradation of its peptide substrates, thereby increasing their local concentrations and prolonging their physiological effects. This mechanism is the basis for its use as the active metabolite of the antidiarrheal drug racecadotril (B1680418), which works by protecting endogenous enkephalins in the gut from degradation. acs.orgresearchgate.net
Detailed Coordination Chemistry of the Thiol Group with Active Site Zinc Ions
The inhibitory activity of this compound is critically dependent on its thiol (-SH) group, which directly interacts with the zinc ion located within the active site of Neutral Endopeptidase. aatbio.comacs.org NEP, like other zinc metalloproteases, possesses a catalytic site centered around a single Zn²⁺ ion. This ion is essential for the enzyme's catalytic activity and is coordinated by specific amino acid residues of the enzyme, namely two histidine residues (His583, His587) and a glutamate (B1630785) residue (Glu646). acs.org Another glutamate residue (Glu584) is involved in the catalytic mechanism itself. acs.org
This compound functions as a competitive inhibitor by binding to this active site. escholarship.org The key interaction is the coordination of the deprotonated thiol group (thiolate) of the inhibitor to the active site Zn²⁺ ion. acs.orgpnas.orgopen.ac.uk This binding event displaces a water molecule that is normally coordinated to the zinc and is essential for the hydrolysis of the peptide substrate. By forming a stable coordination complex with the zinc ion, the thiol group of this compound effectively blocks the catalytic machinery of the enzyme, preventing it from cleaving its natural substrates. aatbio.comacs.org Crystallographic studies of related enzymes like thermolysin bound to thiorphan confirm that the sulfur atom of the inhibitor directly coordinates to the active site zinc. pnas.org
Inhibitor Binding Interactions and Subsite Recognition
Beyond the critical zinc-thiol interaction, the high affinity and specificity of this compound for NEP are determined by a series of interactions between the inhibitor molecule and the various subsites of the enzyme's active site cavity. The active site of NEP is comprised of several pockets, or subsites (S1, S1', S2', etc.), which recognize and bind the side chains of the amino acid residues of the peptide substrate. acs.org
This compound is designed to mimic the structure of a natural peptide substrate. Its different moieties fit into the corresponding subsites of the NEP active site:
The Phenyl Ring : The phenyl ring of the benzyl (B1604629) group penetrates into the central cavity of NEP. acs.org Here, it engages in extensive hydrophobic interactions with surrounding non-polar residues such as Phe106, Phe563, Val580, and Trp693. rutgers.edu These hydrophobic interactions are crucial for the stable binding of the inhibitor in the active site and contribute significantly to its inhibitory potency. acs.org
Peptide-like Backbone : The amide bond and glycine (B1666218) portion of this compound form hydrogen bonds and other interactions with the enzyme that are analogous to those formed by a natural substrate. pnas.org For example, studies on mutated NEP have suggested that the Asn542 residue is involved in binding the P2' residue of substrates and thiorphan-like inhibitors through the formation of a hydrogen bond.
Inhibition Profile Against Other Metalloproteases and Peptidases
While this compound is a potent inhibitor of NEP, its selectivity is a key aspect of its pharmacological profile. Its activity has been evaluated against other zinc metalloproteases, including Angiotensin-Converting Enzyme (ACE), thermolysin, and Aminopeptidase (B13392206) N (APN).
Angiotensin-Converting Enzyme (ACE) : this compound also inhibits ACE, a related zinc metalloprotease involved in blood pressure regulation, but it does so with significantly lower potency compared to its inhibition of NEP. frontiersin.orgopen.ac.uk Studies have reported a Kᵢ value for thiorphan against ACE of 140 nM, which is 40 times higher than its Kᵢ against NEP (3.5 nM). frontiersin.org Other reports show an even greater selectivity, with IC₅₀ values for NEP in the nanomolar range and for ACE in the micromolar range. cnjournals.compnas.org This relative selectivity is important, as potent dual inhibition of both NEP and ACE can lead to side effects. To achieve even greater specificity for NEP, derivatives like retro-thiorphan were developed, which retain high potency for NEP (Kᵢ = 6 nM) but have a drastically reduced affinity for ACE (IC₅₀ > 10,000 nM). frontiersin.org
Thermolysin : Thermolysin, a bacterial zinc endopeptidase, is structurally and mechanistically similar to NEP and is often used as a model for studying NEP inhibitors. pnas.org Crystallographic studies have shown that this compound binds to thermolysin in a manner that is very similar to its binding to NEP. pnas.org The inhibitor's sulfur atom coordinates with the active site zinc, and the rest of the molecule engages in substrate-like interactions with the enzyme. pnas.org The Kᵢ values for thiorphan and its isomer retro-thiorphan against thermolysin are in the micromolar range (1.8 µM and 2.3 µM, respectively), indicating a lower affinity compared to NEP. ncifcrf.gov
Aminopeptidase N (APN) : Aminopeptidase N (APN, EC 3.4.11.2) is another zinc metallopeptidase involved in the breakdown of enkephalins, but it is an exopeptidase that cleaves the N-terminal amino acid. rutgers.edu Research has shown that the complete prevention of enkephalin degradation often requires the inhibition of both NEP and APN. rutgers.edu Studies frequently use this compound in combination with a selective APN inhibitor, such as bestatin, to achieve a synergistic effect. This co-administration strategy suggests that this compound itself is not a potent inhibitor of APN; its role is to selectively inhibit NEP while the other inhibitor targets APN. rutgers.edu
Inhibitory Profile of this compound and Related Compounds
N/A: Not Available in the searched sources. Kᵢ and IC₅₀ values are measures of inhibitor potency; lower values indicate greater potency. It is important to note that these values can vary depending on the specific experimental conditions.
Compound Names Mentioned in this Article
Structure Activity Relationship Sar Investigations of Thiorphan and Analogs
Influence of Substitutions on the Benzyl (B1604629) Group on Inhibitory Potency and Selectivity
The benzyl group of thiorphan (B555922) and its analogs plays a crucial role in binding, as it occupies the S1′ subsite of the neprilysin enzyme. nih.gov This subsite is a hydrophobic pocket, and the interaction of the benzyl group with aromatic or bulky hydrophobic residues within this pocket enhances the inhibitor's binding affinity. nih.gov
Research into modifying this group has revealed several key insights:
Hydrophobic Replacements: Replacing the benzyl group with other hydrophobic moieties, such as a rac-isobutyl group, has been shown to have little impact on the inhibitory potency against NEP. nih.gov This suggests that the primary requirement for this position is a hydrophobic substituent that can effectively occupy the S1' pocket.
Heterocyclic Isosteres: The phenyl ring of the benzyl group can be replaced with heterocyclic rings. Substituting it with a 3-thienyl methyl group, a common isostere of benzene, results in potent NEP inhibitors with Ki values in the nanomolar range. pharmaleads.com Specifically, an analog featuring a 3-thienyl methyl group in the P1' position achieved a Ki value of 2.0 ± 0.5 nM. pharmaleads.com Similarly, replacing the phenyl ring with a more polar pyridyl ring resulted in only a slight decrease in inhibitory potency. tandfonline.com
Substitutions on the Phenyl Ring: The introduction of either an electron-withdrawing group like chlorine or an electron-donating group like methoxyl onto the phenyl ring of the benzyl moiety did not significantly affect the inhibitory potency against NEP. tandfonline.com
The following table summarizes the inhibitory potency of various thiorphan analogs with modifications to the benzyl group or its isosteric replacements.
| Compound/Analog | Modification | Target Enzyme | Inhibitory Potency (IC50/Ki) |
| Thiorphan | Baseline (Benzyl group) | NEP | IC50 = 18 nM tandfonline.com |
| Analog 11f | Benzyl group replaced with 3-thienyl methyl group | NEP | Ki = 2.0 ± 0.5 nM pharmaleads.com |
| Analog 6l | Phenyl ring of benzyl group replaced with Pyridyl ring | NEP | IC50 = 13 nM tandfonline.com |
| Analog with rac-isobutyl | Benzyl group replaced with rac-isobutyl group | NEP | Little impact on potency nih.gov |
| Analog 6n | Chlorine added to phenyl ring | NEP | No significant effect tandfonline.com |
| Analog 6o | Methoxyl group added to phenyl ring | NEP | No significant effect tandfonline.com |
This table is interactive. Click on the headers to sort the data.
Impact of Stereochemistry and Chiral Centers on Enzyme Affinity and Biological Activity
Enzymes are chiral molecules, meaning they can differentiate between the stereoisomers of a substrate or inhibitor. libretexts.org The specific three-dimensional arrangement of atoms in a chiral molecule is critical for its interaction with the enzyme's active site. libretexts.org
In the context of thiorphan and its analogs, stereochemistry has a nuanced but significant impact:
Thiorphan Series: For thiorphan itself, studies have indicated that the affinity for enkephalinase is largely independent of the stereochemistry at the 2-(mercaptomethyl)-1-oxo-3-phenylpropyl moiety. nih.govresearchgate.net This suggests that the enzyme's active site can accommodate both enantiomers of thiorphan without a dramatic loss of binding affinity.
Retro-Thiorphan Series: In stark contrast, the retro-thiorphan series, where the amide bond is reversed, exhibits high stereoselectivity. A 100-fold difference in inhibitory activity is observed between the two enantiomers of retro-thiorphan, highlighting a much more rigid conformational requirement for binding at the active site. nih.govresearchgate.net
Enantiomer-Specific Activity: The biological activity of different enantiomers can be distinct. For example, ecadotril, a prodrug of thiorphan enantiomers, demonstrates this principle. mdpi.com The (R)-enantiomer, dexecadotril, primarily has an intestinal antisecretory effect, whereas the (S)-enantiomer shows cardiovascular activity. mdpi.com This divergence underscores how stereochemistry can dictate not just the potency but also the pharmacological profile of a drug.
Modifications to the Amide Bond and Carboxylic Acid Moiety
The amide bond and the C-terminal carboxylic acid are critical components of the thiorphan structure, participating in key interactions with the target enzyme.
Amide Bond Modifications: The amide bond in thiorphan is susceptible to modification, which can significantly alter its inhibitory profile.
N-Methylation: N-methylation of the final amide bond in dipeptide-like inhibitors has been shown to cause a strong decrease in affinity for enkephalinase. nih.gov
Retro-Inversion: A more profound modification is the retro-inversion of the amide bond, which creates the compound retro-thiorphan. nih.gov In this structure, the -CO-NH- linkage is reversed to -NH-CO-. This modification results in an inhibitor that is about 50% as potent as thiorphan against enkephalinase (Ki = 6 nM for retro-thiorphan vs. 3.5 nM for thiorphan). nih.gov The primary benefit of this change, however, lies in its effect on selectivity, as discussed in the next section.
Carboxylic Acid Moiety Modifications: The C-terminal carboxylic acid group is also a key site for interaction and modification.
Amidation: Transforming the carboxylic acid into a substituted amide, such as an N,N-dimethylamide, maintains most of the activity of the parent carboxylic acid, though more sterically hindered amides can lead to a loss of potency. tandfonline.com The complete elimination of the carboxylic acid group leads to a modest decrease in inhibitory potency. tandfonline.com
Sulfonic Acid Replacement: A highly effective modification involves replacing the C-terminal carboxyl group with a sulfonic acid (sulfo) group. nih.gov This substitution has been shown to produce inhibitors with remarkably high potency. Several sulfonic acid analogs of thiorphan showed inhibitory activity greater than thiorphan itself. The most potent compound in one such series, N-(2-benzyl-3-mercaptopropionyl)metanilic acid, had an IC50 value of 0.27 nM, a significant improvement over thiorphan's IC50 of 2.6 nM in the same study. nih.gov
The following table presents data on analogs with these modifications.
| Compound | Modification | Target Enzyme | Inhibitory Potency (IC50/Ki) |
| Thiorphan | Baseline (Amide bond, Carboxylic acid) | Enkephalinase | Ki = 3.5 nM nih.gov |
| Retro-Thiorphan | Retro-inverso amide bond | Enkephalinase | Ki = 6 nM nih.gov |
| Analog 6r | Carboxylic acid replaced with N,N-dimethylamide | NEP | Maintained activity tandfonline.com |
| N-(2-benzyl-3-mercaptopropionyl)metanilic acid | Carboxylic acid replaced with Sulfonic acid group | Enkephalinase | IC50 = 0.27 nM nih.gov |
This table is interactive. Click on the headers to sort the data.
Design Principles for Enhanced Target Specificity and Reduced Off-Target Interactions
A major goal in inhibitor design is to enhance specificity for the intended target while minimizing interactions with other enzymes, which can lead to unwanted side effects. Thiorphan is a potent inhibitor of neprilysin (enkephalinase) but also inhibits Angiotensin-Converting Enzyme (ACE) to a lesser extent (Ki = 140 nM), an enzyme involved in blood pressure regulation. nih.govpnas.org SAR studies have been instrumental in developing principles to design more selective inhibitors.
Amide Bond Retro-Inversion: As mentioned previously, the retro-inversion of the amide bond is a powerful strategy for enhancing specificity. While retro-thiorphan is only slightly less potent against enkephalinase than thiorphan, its affinity for ACE is drastically reduced (IC50 > 10,000 nM). nih.govpnas.org This dramatic increase in selectivity is attributed to differences in stereochemical requirements for hydrogen bonding within the active sites of the two enzymes. nih.gov
Heteroaromatic Ring Introduction: The introduction of heteroaromatic rings at the P1' position (in place of the benzyl group's phenyl ring) has been shown to strongly increase selectivity for NEP over ACE. tandfonline.com Thiorphan analogs containing these modifications were effective NEP inhibitors but were not active on ACE even at micromolar concentrations. tandfonline.com
Exploiting Active Site Differences: The design of dual inhibitors, or conversely, highly selective inhibitors, relies on exploiting the structural differences between the active sites of NEP and ACE. acs.org For example, ACE has strong interaction sites for a C-terminal carboxylate, which can be targeted for specific interactions not favored by NEP, and vice-versa. acs.org The development of retro-thiorphan is a prime example of leveraging these differences to design a highly selective compound. nih.govscielo.br
Neuropharmacological Effects and Central Nervous System Modulation in Animal Models
The ability of S-benzyl thiorphan to cross the blood-brain barrier and inhibit neprilysin in the central nervous system has been a key area of research, revealing significant neuropharmacological effects.
Potentiation of Endogenous Opioid Peptides (Enkephalins) and Antinociception
By inhibiting neprilysin, this compound effectively increases the levels of endogenous enkephalins, which are opioid peptides involved in pain modulation. nih.gov This potentiation of the endogenous opioid system results in antinociceptive, or pain-relieving, effects. Studies in mice have demonstrated that this compound itself exhibits antinociceptive activity, which can be blocked by the opioid antagonist naloxone (B1662785), confirming its mechanism of action through the opioid system. nih.govnih.gov
Research has shown that this compound can potentiate stress-induced analgesia in mice, suggesting that it enhances the body's natural pain-relief mechanisms that are activated during stress. nih.gov This effect was also found to be reversible with naloxone. nih.gov In models of persistent pain, such as the formalin test in mice, this compound has been shown to reduce pain behaviors. researchgate.netresearchgate.net Furthermore, in rats with Freund's adjuvant-induced arthritis, a model for chronic inflammatory pain, systemically administered this compound increased the vocalization threshold to pressure, indicating a reduction in pain sensitivity. nih.gov
The antinociceptive effects of this compound are not limited to a single pain modality. Studies using various noxious stimuli have shown that protecting endogenous enkephalins with peptidase inhibitors like thiorphan can produce analgesic effects in multiple morphine-sensitive tests. capes.gov.br
| Animal Model | Pain Type | Key Findings | Citations |
| Mice | Acute Nociceptive | This compound displays naloxone-reversible antinociceptive activity. | nih.gov |
| Mice | Stress-Induced | Potentiates stress-induced analgesia, an effect antagonized by naloxone. | nih.gov |
| Mice | Persistent Inflammatory (Formalin Test) | Reduces nocifensive behaviors in the second phase of the test. | researchgate.netresearchgate.net |
| Rats | Chronic Inflammatory (Arthritis) | Increases vocalization threshold to pressure, indicating analgesia. | nih.gov |
Attenuation of Naloxone-Precipitated Withdrawal Symptoms
The potentiation of endogenous enkephalins by this compound has also been investigated in the context of opioid dependence and withdrawal. In animal models, the administration of an opioid antagonist like naloxone to opioid-dependent subjects precipitates a withdrawal syndrome. Research has shown that peripheral administration of acetorphan, the prodrug of this compound, can ameliorate these naloxone-precipitated withdrawal symptoms. indianpediatrics.net This suggests that by enhancing the effects of endogenous opioids, this compound can partially compensate for the sudden blockade of opioid receptors, thereby reducing the severity of withdrawal.
Neuroprotective Effects in Models of Excitotoxic Brain Damage
Excitotoxic brain damage, a process implicated in conditions like cerebral palsy, involves neuronal injury due to excessive stimulation by neurotransmitters such as glutamate (B1630785). oup.comnih.gov Studies in newborn mice have demonstrated that this compound can exert neuroprotective effects against such damage. oup.comnih.gov
In a mouse model where excitotoxic brain lesions, similar to those seen in human perinatal brain injury, were induced by ibotenate (a glutamate analogue), intraperitoneal administration of this compound significantly reduced the size of cortical lesions and decreased caspase-3 cleavage, a marker of apoptosis or programmed cell death. oup.comnih.govoup.com This neuroprotective effect was observed even when this compound was administered up to 12 hours after the initial insult, indicating a clinically relevant therapeutic window. oup.comnih.govoup.com
The neuroprotective mechanism appears to be mediated by the potentiation of neuropeptides other than enkephalins, particularly Substance P (SP) and Neurokinin A (NKA). oup.comoup.com The effects of this compound were mimicked by the administration of SP and NKA and were blocked by antagonists of their respective receptors (NK1 and NK2). oup.comoup.commedchemexpress.com Further supporting the role of neprilysin inhibition in neuroprotection, mice with a genetic deletion of the enzyme also showed reduced brain damage in this model. oup.comoup.com In vitro studies using cultured neurons confirmed that this compound protects against excitotoxic cell death and prevents the degradation of SP. medchemexpress.comresearchgate.net
| Animal Model | Type of Brain Injury | Key Findings | Citations |
| Newborn Mice | Ibotenate-induced excitotoxicity | Reduced cortical lesion size by up to 57% and cortical caspase-3 cleavage by up to 59%. | oup.comnih.govoup.com |
| Newborn Mice | Ibotenate-induced excitotoxicity | Neuroprotective effect observed even when administered 12 hours post-insult. | oup.comnih.govoup.com |
| Cultured Neurons | NMDA-induced excitotoxicity | Protected neurons from cell death in a dose-dependent manner. | medchemexpress.comresearchgate.net |
Gastrointestinal System Effects: Intestinal Antisecretory Activity in Animal Models
This compound's primary clinical application, through its prodrug racecadotril (B1680418), is as an antidiarrheal agent. wikipedia.orgindianpediatrics.net This is due to its potent intestinal antisecretory activity, which has been extensively studied in animal models. indianpediatrics.netresearchgate.net
By inhibiting neprilysin in the gastrointestinal tract, this compound protects endogenous enkephalins from degradation. indianpediatrics.netindianpediatrics.net These enkephalins then act on delta-opioid receptors in the intestinal epithelium, leading to a reduction in intracellular cyclic AMP (cAMP). wikipedia.orgindianpediatrics.net This cascade of events ultimately decreases the hypersecretion of water and electrolytes into the intestinal lumen, which is the primary cause of acute watery diarrhea. researchgate.nete-lactancia.orgthepharmajournal.com
Preclinical studies have demonstrated the efficacy of this compound's parent compound, racecadotril, in models of hypersecretory diarrhea, such as that induced by cholera toxin or castor oil. researchgate.net Importantly, this antisecretory effect is achieved without affecting intestinal transit time or motility, a key advantage over traditional opioid-based antidiarrheals that can cause constipation. researchgate.netresearchgate.net In a study on dogs with surgically created intestinal loops, racecadotril was shown to directly inhibit water and ion secretion. researchgate.net
Modulation of Cellular Proliferation and Differentiation in Research Settings (e.g., Bone Marrow Cultures)
The role of neprilysin (also known as CD10) in regulating cell growth and differentiation has been explored using this compound in in vitro culture systems, particularly with bone marrow cells. nih.govbrill.com Neprilysin is expressed on various hematopoietic cells, including lymphoid and myeloid progenitors and stromal cells. brill.comnih.gov
Studies on long-term cultures of mouse bone marrow cells showed that this compound could accelerate the recovery of cell counts, promote the expansion and maturation of the granulocytic lineage, and was associated with a parallel decrease in the yield of granulocyte-macrophage progenitor cells (GM-CFC). nih.gov In short-term clonal cultures of bone marrow from patients with acute leukemia in remission, this compound was found to enhance cell proliferation. nih.govbrill.comresearchgate.net In these cultures, stimulatory effects on the growth of granulocyte-macrophage colonies were observed more frequently than inhibitory effects. brill.comresearchgate.net It is hypothesized that by blocking neprilysin, this compound may interfere with the processing of hemoregulatory neuropeptides, thereby influencing progenitor cell proliferation. brill.com
Investigation of Thiorphan-Related Compounds in Specific Animal Disease Models (e.g., Pain, Amyloidosis, Cerebral Palsy)
The therapeutic potential of inhibiting neprilysin with this compound and related compounds has been investigated in various animal models of disease.
Pain: As detailed in section 5.1.1, this compound has demonstrated antinociceptive effects in various animal models of acute and chronic inflammatory pain. nih.govresearchgate.netcaldic.com These effects are attributed to the potentiation of endogenous enkephalins. nih.govtaylorandfrancis.com
Amyloidosis: In the context of Alzheimer's disease, neprilysin is a key enzyme in the degradation of amyloid-beta (Aβ) peptides, the main component of amyloid plaques in the brain. nih.gov Animal models have been developed where the inhibition of neprilysin by this compound is used to induce Aβ deposition. nih.govscispace.com Intracerebroventricular infusion of this compound in mice and rabbits has been shown to increase levels of Aβ in the cortex and cerebrospinal fluid, leading to the formation of amyloid deposits. nih.govnih.gov These models are valuable for studying the early stages of the amyloid cascade and for testing potential therapies aimed at preventing or reversing Aβ accumulation. nih.gov A nonhuman primate model of Alzheimer's disease has also been generated through the intracranial injection of Aβ42 and this compound. frontiersin.org
Cerebral Palsy: As described in section 5.1.3, this compound has shown significant neuroprotective effects in a mouse model of excitotoxic brain injury that mimics aspects of cerebral palsy. oup.comnih.govoup.com By preventing neuronal death, this compound could represent a promising therapeutic strategy for this condition. oup.comnih.govresearchgate.net
Preclinical Efficacy and Pharmacological Studies in Animal Models
Preclinical Research on S-Benzyl Thiorphan (B555922)
The selection of an appropriate animal model is a critical step in the preclinical evaluation of therapeutic compounds like S-Benzyl Thiorphan, an active metabolite of the enkephalinase inhibitor Thiorphan. The translational value of preclinical data—its ability to predict clinical outcomes in humans—is highly dependent on the careful and strategic choice of a model. namsa.comtandfonline.com This process involves a multifactorial approach, balancing the need to replicate human pathophysiology with practical and ethical considerations. researchgate.netrsc.org
A primary consideration in model selection is its validity, which is often assessed across three domains: face, construct, and predictive validity. nih.govtaconic.com
Face Validity refers to how well the model's symptoms and observable traits resemble those of the human condition being studied. taconic.com
Construct Validity assesses the degree to which the model's underlying biological mechanisms mirror the theoretical rationale of the human disease. rsc.orgtaconic.com For a neprilysin inhibitor like this compound, this would involve ensuring the model has a comparable enkephalinergic system and that the targeted enzymes play a similar role in the disease process.
Predictive Validity is the model's ability to predict the efficacy of a therapeutic agent in humans. taconic.com A model with high predictive validity will show a response to known effective treatments and a lack of response to ineffective ones.
The choice of species is a fundamental decision. Rodents, particularly mice and rats, are the most commonly used due to their cost-effectiveness, ease of handling, well-understood genetics, and the availability of a large historical database for comparison. nih.govdovepress.comkarger.com However, significant differences in physiology, metabolism, and immune responses between rodents and humans can limit the direct applicability of findings. namsa.compharmafeatures.com For instance, while spontaneously hypertensive rats (SHR) are a standard model for hypertension, the specific contributions of the renin-angiotensin and natriuretic peptide systems—both modulated by neprilysin inhibitors—must be considered when translating results. nih.govoup.com Larger animal models, such as pigs or non-human primates, may offer greater physiological similarity to humans but present greater ethical and practical challenges. namsa.comdovepress.com
Animal models in pharmacology can be broadly categorized as induced (or experimental) and spontaneous. researchgate.net
Induced models involve experimentally creating a condition that mimics a human disease. researchgate.net For example, to study the analgesic effects of this compound, researchers might use models of neuropathic pain created by nerve injury or models of inflammatory pain induced by chemical agents. nih.gov Similarly, models of heart failure can be induced through surgical procedures or administration of specific drugs. jacc.org
Spontaneous models are animals that naturally develop a condition similar to a human disease, such as the aforementioned spontaneously hypertensive rat. researchgate.netnih.gov Genetically engineered models, like transgenic or knockout mice, allow for the investigation of specific genetic components of a disease, which has revolutionized drug development by providing more accurate representations of disease pathology. namsa.com
The selection process must also account for practical and ethical factors. The principles of the Three Rs (Replacement, Reduction, and Refinement) are a guiding framework in modern animal research. namsa.com Researchers are ethically bound to replace animal use with non-animal methods where possible, reduce the number of animals used to the minimum required for statistically significant results, and refine experimental techniques to minimize animal suffering. namsa.com Furthermore, regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidelines for preclinical animal studies, emphasizing the need for a clear rationale for model selection and justification of its relevance to the intended human population. fda.govupenn.edu
Ultimately, no single animal model can perfectly replicate a complex human disease. taconic.comnih.gov Therefore, a comprehensive preclinical assessment often involves using a combination of different models to build a more complete picture of a compound's pharmacological profile. nih.gov The limitations of each model must be clearly understood and acknowledged when interpreting and extrapolating data to the clinical setting. benthambooks.com
Interactive Data Tables
Table 1: Key Considerations for Animal Model Selection
| Consideration | Description | Relevance to this compound Research |
| Scientific Validity | The model must accurately reflect the human condition through face, construct, and predictive validity. nih.govtaconic.com | The model should exhibit a relevant pain, cardiovascular, or neurological phenotype where the enkephalin/neprilysin system is a key modulator. |
| Species Selection | Choice between rodents, large mammals, or non-mammalian species based on physiological and genetic similarity to humans. namsa.comnih.gov | Rodent models are common for initial efficacy screening. Larger animal models may be used to confirm findings due to greater cardiovascular homology. dovepress.com |
| Model Type | Use of induced (e.g., surgical, chemical), spontaneous (naturally occurring), or genetically modified models. namsa.comresearchgate.net | Induced pain models (e.g., nerve ligation) or spontaneous models (e.g., SHR for hypertension) are selected based on the therapeutic indication being studied. nih.govnih.gov |
| Endpoint Measurement | Selection of relevant and quantifiable outcomes (e.g., behavioral tests, biomarkers, histological analysis). nih.gov | Endpoints could include pain-reflexive behaviors, blood pressure monitoring, or measurement of cardiac function and fibrosis. nih.govnih.govahajournals.org |
| Ethical & Regulatory | Adherence to the 3Rs (Replacement, Reduction, Refinement) and regulatory guidelines (e.g., FDA). namsa.comfda.gov | Justification for animal use and model choice is required, with an emphasis on minimizing animal numbers and distress. |
| Practical Factors | Considerations of cost, availability, housing requirements, and ease of handling. researchgate.net | The high cost and complexity of large animal models often limit their use to later-stage preclinical studies. |
Table 2: Examples of Animal Models in Neprilysin Inhibitor Research
| Animal Model | Condition Modeled | Rationale for Use | Key Outcome Measures |
| Spontaneously Hypertensive Rat (SHR) | Hypertension, Heart Failure nih.govoup.com | Spontaneously develops hypertension and subsequent cardiac pathology, mimicking human hypertensive heart disease. | Blood pressure, cardiac fibrosis, renal injury markers (e.g., serum creatinine, microalbumin). nih.gov |
| Ischemia-Reperfusion Model (Rabbit, Pig) | Acute Myocardial Infarction jacc.org | Recapitulates the clinical events of a heart attack and subsequent reperfusion therapy, providing high translational relevance. | Infarct size, cardiac remodeling, left ventricular function (e.g., ejection fraction). jacc.org |
| Streptozotocin-Induced Diabetic Mice | Diabetic Cardiomyopathy jacc.org | Models heart failure with reduced ejection fraction in the context of diabetes, a common comorbidity. | Cardiac function, fibrosis, and molecular markers of cardiac remodeling. jacc.org |
| Nerve Injury Models (e.g., Sciatic Nerve Ligation) | Neuropathic Pain nih.gov | Induces a chronic pain state that mimics human neuropathic pain conditions, allowing for assessment of analgesic efficacy. | Mechanical and thermal withdrawal thresholds, spontaneous pain behaviors. nih.gov |
| Aged Mice (e.g., C57Bl/6) | Age-Related Arterial Stiffness ahajournals.org | Models the natural process of vascular aging and stiffening, a key factor in cardiovascular disease. | Aortic pulse-wave velocity (PWV), blood pressure, diastolic function (E'/A' ratio). ahajournals.org |
Advanced Molecular Characterization and Computational Modeling of Thiorphan Interactions
Spectroscopic Analysis of Inhibitor-Enzyme Interactions (e.g., NMR, UV-Vis)
Spectroscopic methods are powerful tools for probing the binding of an inhibitor to its target enzyme in solution, providing insights into structural changes and binding kinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to gain high-resolution structural information on inhibitor-enzyme complexes in solution. nih.gov For the S-Benzyl Thiorphan (B555922) and neprilysin interaction, techniques such as Saturation Transfer Difference (STD) NMR would be invaluable. In such an experiment, saturation is applied to the protein's resonances, and this saturation is transferred to a binding ligand. By observing the signals in the ligand's NMR spectrum that are diminished in intensity, the specific protons of S-Benzyl Thiorphan that are in close contact with the neprilysin active site can be identified. This allows for the mapping of the binding epitope of the inhibitor. Furthermore, 2D NMR experiments like HSQC and HMBC on isotopically labeled protein or inhibitor could reveal detailed information about the conformation of the bound ligand and any conformational changes occurring in the enzyme upon binding. scielo.brup.ac.za While specific NMR studies dedicated exclusively to the this compound-neprilysin complex are not extensively published, the principles are well-established for characterizing protein-ligand interactions. nih.gov
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can monitor inhibitor binding if the process is associated with a change in the absorbance spectrum of the enzyme or the inhibitor. This can occur due to changes in the local environment of aromatic residues (like tryptophan or tyrosine) in the enzyme's active site upon inhibitor binding, leading to a shift in their absorbance maxima. While less structurally detailed than NMR, UV-Vis spectroscopy is often used for determining binding constants (Kd) through titration experiments, where the change in absorbance is monitored as a function of increasing ligand concentration.
While detailed spectroscopic data tables for this compound are not prevalent in public literature, the table below illustrates the type of data that would be generated from such analyses.
Table 1: Hypothetical Spectroscopic Data for this compound-Neprilysin Interaction
| Technique | Parameter Measured | Observed Change upon Binding | Inferred Information |
|---|---|---|---|
| STD-NMR | Proton signal intensity of inhibitor | Signal reduction for benzyl (B1604629) and propanoyl protons | Identifies benzyl and propanoyl moieties as key binding groups |
| 1H-15N HSQC NMR | Chemical shift perturbation of enzyme's amide protons | Significant shifts in residues lining the S1' subsite | Confirms inhibitor binding in the active site and identifies affected residues |
| UV-Vis Difference Spectroscopy | Change in absorbance (ΔA) at ~280 nm | Increase in absorbance upon titration | Allows calculation of binding affinity (Kd) |
X-ray Crystallography of Thiorphan-Enzyme Complexes
X-ray crystallography provides a static, high-resolution three-dimensional snapshot of the inhibitor bound within the enzyme's active site. crelux.comanton-paar.com The structure of the soluble extracellular domain of rabbit neprilysin has been solved in complex with thiorphan to a resolution of 3.0 Å. nih.gov These crystallographic studies are crucial for visualizing the precise orientation of the inhibitor and its non-covalent interactions with the surrounding amino acid residues.
The crystal structure reveals that thiorphan binds in a large central cavity of the enzyme which houses the catalytic active site. nih.gov The key interactions, corroborated by molecular modeling based on the related enzyme thermolysin, have been identified. oup.comresearchgate.net The thiol group of the inhibitor directly coordinates with the catalytic zinc ion, a hallmark of metalloprotease inhibitors. The benzyl group of the inhibitor fits snugly into the hydrophobic S1' subsite of neprilysin. researchgate.net Additionally, specific hydrogen bonds stabilize the complex; the inhibitor's amide carbonyl oxygen forms hydrogen bonds with the side chain of Arginine 717 (Arg717), and the nitrogen of the C-terminal glycine (B1666218) moiety forms a hydrogen bond with the side chain of Asparagine 542 (Asn542). oup.comresearchgate.netnih.gov
Table 2: Crystallographic Data for Rabbit Neprilysin-Thiorphan Complex
| Parameter | Value | Reference |
|---|---|---|
| PDB ID | 6GIE | nih.gov |
| Resolution | 3.0 Å | nih.gov |
| Space Group | P 1 21 1 | nih.gov |
| Method | X-ray Diffraction | nih.gov |
Table 3: Key Interactions in the Neprilysin-Thiorphan Complex
| Thiorphan Moiety | Interaction Type | Neprilysin Residue(s) | Reference |
|---|---|---|---|
| Thiol (-SH) | Coordination | Zn2+ ion | oup.comresearchgate.net |
| Benzyl group | Hydrophobic interaction | S1' subsite | oup.comresearchgate.net |
| Amide carbonyl | Hydrogen bond | Arg717 | oup.comresearchgate.net |
| C-terminal glycine nitrogen | Hydrogen bond | Asn542 | oup.comnih.gov |
| General conformation | Stacking/H-bonds | His711 | oup.comresearchgate.net |
Computational Approaches: Molecular Docking, Molecular Dynamics Simulations, and Quantitative Structure-Activity Relationships (QSAR)
Computational methods complement experimental data by providing dynamic insights into inhibitor binding and predicting the activity of novel compounds.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies of thiorphan and its analogs into the active site of neprilysin (and related enzymes) have successfully replicated the binding mode observed in crystallography. oup.combiorxiv.orgnih.gov These models confirm the critical role of the thiol-zinc coordination and the insertion of the benzyl group into the S1' pocket. Docking is frequently used in virtual screening campaigns to identify potential new inhibitors from large compound libraries. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the inhibitor-enzyme complex, simulating the movements of atoms over time. nih.gov MD studies on the neprilysin-thiorphan complex have explored the flexibility of the active site and the stability of the key interactions. researchgate.net These simulations reveal that residues such as Arg49 and Arg664 in NEP are important for supporting ligand binding. researchgate.net By calculating binding free energies, MD can offer a more accurate prediction of binding affinity than docking alone and can reveal the influence of solvent molecules on the binding event. mdpi.com
Quantitative Structure-Activity Relationships (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For thiorphan analogues, QSAR studies have been conducted to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their inhibitory potency against neprilysin and other enzymes like ACE. nih.govresearchgate.net These models are powerful predictive tools in the early stages of drug development, allowing for the estimation of a new compound's activity before its synthesis and biological testing. nih.govresearchgate.net
Table 4: Summary of Computational Studies on Thiorphan and Analogs
| Methodology | System Studied | Key Findings/Objective | Reference |
|---|---|---|---|
| Molecular Docking & Modeling | Thiorphan in NEP model | Validated the binding mode, showing interactions with Arg717, Asn542, and the S1' subsite. | oup.com |
| Molecular Dynamics (MD) | Thiorphan in NEP and NEP2 | Identified Arg49 and Arg664 as important for ligand binding support in NEP. | researchgate.net |
| QSAR | Thiorphan analogues | Developed models to predict dual inhibitory activity against NEP and ACE. | researchgate.net |
| mt-QSAR & Docking | Database of chemicals for NEP/ACE | Developed predictive models for virtual screening of novel dual inhibitors. | nih.gov |
Ligand Design and Optimization through In Silico Methods for Novel Inhibitors
The structural and mechanistic insights gained from crystallographic and computational studies form the foundation for rational, in silico ligand design. nih.gov The goal is to create novel inhibitors with improved potency, selectivity, and pharmacokinetic properties based on the this compound scaffold or by designing entirely new scaffolds that mimic its key interactions.
Structure-Based Drug Design (SBDD): Using the crystal structure of the neprilysin-thiorphan complex as a blueprint, medicinal chemists can design new molecules. researchgate.net For example, modifications can be made to the benzyl group to improve hydrophobic interactions within the S1' pocket, or the backbone can be altered to optimize hydrogen bonding with residues like Arg717 and Asn542. Computational docking can then be used to predict the binding of these newly designed compounds in silico, allowing for the prioritization of the most promising candidates for synthesis. nih.gov
Ligand-Based Drug Design (LBDD): In the absence of a high-resolution crystal structure, a model of the binding site can be built based on a series of active ligands. QSAR models derived from thiorphan analogues are a form of LBDD. nih.govresearchgate.net These models help identify the essential pharmacophoric features—the 3D arrangement of functional groups (e.g., zinc-binding group, hydrophobic aromatic ring, hydrogen bond donors/acceptors) required for potent inhibition. This pharmacophore model can then be used to search 3D databases for novel chemical scaffolds that possess the same features, leading to the discovery of structurally distinct inhibitors. researchgate.net These combined in silico approaches accelerate the drug discovery process, reducing the cost and time associated with synthesizing and testing large numbers of compounds. nih.govnih.gov
Emerging Research Areas and Future Perspectives on Thiorphan Based Compounds
Development of Novel Multi-Target Enzyme Inhibitors
The management of complex diseases, which often involve multiple biological pathways, presents a significant challenge for single-target therapies. nih.gov This has led to an emerging trend in medicinal chemistry to develop multi-target-directed ligands (MTDLs) that can simultaneously modulate several targets, aiming for enhanced therapeutic efficacy and improved safety profiles. nih.govmdpi.com The thiorphan (B555922) scaffold, with its well-characterized interaction with the zinc-metalloenzyme NEP, serves as a valuable starting point for designing such inhibitors.
A key strategy involves combining the structural features of thiorphan with those of inhibitors for other enzymes implicated in a disease's pathophysiology. For example, researchers have designed dual inhibitors of NEP and the angiotensin-converting enzyme (ACE) for cardiovascular conditions. nih.gov Another approach has been the development of MTDLs that merge the structures of an angiotensin II type 1 (AT1) receptor antagonist, like losartan, with the NEP-inhibiting moiety of thiorphan. nih.gov Structure-activity relationship (SAR) studies on these hybrid molecules have shown that specific modifications, such as the introduction of an S-isobutyl group into the thiorphan part, can achieve a balance of potent inhibition at both targets. nih.gov
Furthermore, the principle of dual inhibition has been extended to target both NEP and aminopeptidase (B13392206) N (APN), the two primary enzymes responsible for the breakdown of enkephalins. pnas.org While thiorphan is a selective NEP inhibitor, combining its action with an APN inhibitor was shown to produce a more complete inhibition of enkephalin metabolism and stronger analgesic effects. pnas.org This has spurred the design of single molecules like kelatorphan, which can block both enzymes and represents a conceptual evolution from the initial findings with thiorphan. pnas.orgnih.gov These efforts highlight a rational design approach to creating next-generation therapeutics based on the thiorphan structure for complex multifactorial diseases. nih.govrsc.org
Table 1: Examples of Multi-Target Inhibition Strategies Based on the Thiorphan Concept
| Inhibitor/Strategy | Target 1 | Target 2 | Rationale | Reference(s) |
|---|---|---|---|---|
| Thiorphan + Bestatin | Neutral Endopeptidase (NEP) | Aminopeptidase N (APN) | Combined inhibition provides more complete protection of enkephalins, leading to enhanced analgesia. | pnas.org |
| Kelatorphan | Neutral Endopeptidase (NEP) | Aminopeptidase N (APN) | A single molecule designed as a dual inhibitor to block both major enkephalin-degrading enzymes. | pnas.orgnih.gov |
| AT1/NEP Dual Inhibitors | Angiotensin II Type 1 (AT1) Receptor | Neutral Endopeptidase (NEP) | Merges the structures of an AT1 antagonist and a thiorphan-like NEP inhibitor for potential hypertension treatment. | nih.gov |
Investigation of Thiorphan-Related Compounds in New Pathophysiological Contexts
The role of NEP in degrading various bioactive peptides means that its inhibition by thiorphan could have therapeutic implications in a wider range of conditions than initially explored. Recent research has begun to uncover the potential of thiorphan and its derivatives in novel pathophysiological settings, particularly in neuroprotection and hematopoiesis.
One significant area of investigation is in the context of perinatal brain injury. Excitotoxic damage from excessive glutamate (B1630785) release is a critical factor in brain lesions that can lead to cerebral palsy. oup.com Preclinical studies in newborn mice have shown that thiorphan can be neuroprotective against such excitotoxic insults. oup.comresearchgate.net Intraperitoneal administration of thiorphan significantly reduced the size of cortical lesions and markers of cell death induced by the glutamatergic analogue ibotenate. oup.com This protective effect was observed even when thiorphan was administered hours after the initial injury, indicating a clinically relevant therapeutic window. oup.comresearchgate.net The mechanism appears to be mediated by the neuropeptide Substance P (SP), whose degradation is prevented by thiorphan's inhibition of NEP. oup.com These findings suggest a novel application for thiorphan in preventing neurodevelopmental disorders. oup.comresearchgate.net
Another emerging area is the influence of thiorphan on hematopoietic cells. In laboratory studies using bone marrow cultures from patients with acute leukemia in remission, thiorphan was found to stimulate the proliferation of progenitor cells. researchgate.net This suggests that by inhibiting NEP (also known as CD10, a marker on these cells), thiorphan might interfere with the processing of neuropeptide hemoregulatory factors, thereby influencing blood cell formation. researchgate.net Additionally, dual NEP/APN inhibitors have been studied in various animal models of pain, including those associated with conditions like dry eye disease, further expanding their potential therapeutic utility. mdpi.comunifi.it
Table 2: Emerging Therapeutic Contexts for Thiorphan and Related Compounds
| Pathophysiological Context | Compound/Target | Key Research Finding | Potential Implication | Reference(s) |
|---|---|---|---|---|
| Perinatal Brain Injury | Thiorphan (NEP inhibitor) | Reduced excitotoxic cortical lesions and cell death in newborn mice. | Neuroprotection against injury that can lead to cerebral palsy. | oup.comresearchgate.net |
| Hematopoiesis | Thiorphan (NEP/CD10 inhibitor) | Stimulated proliferation of progenitor cells in bone marrow cultures. | Potential role in regulating hematopoiesis. | researchgate.net |
| Chronic/Neuropathic Pain | Dual NEP/APN Inhibitors | Induce potent, dose-dependent pain suppression in various animal models. | Treatment for complex pain states, potentially including symptoms of dry eye disease. | mdpi.comunifi.it |
Innovative Strategies for Enhanced Brain Delivery and Bioavailability in Preclinical Studies
A significant challenge in developing drugs for central nervous system (CNS) disorders is overcoming the blood-brain barrier (BBB), which restricts the entry of many molecules, including peptides and hydrophilic compounds. mdpi.comresearchgate.net Thiorphan itself is unable to cross the BBB effectively, limiting its use for neurological applications when administered systemically. mdpi.com To address this, researchers have focused on innovative prodrug strategies to enhance its brain delivery and bioavailability. nih.govalquds.edu
The most successful example of this approach is the development of racecadotril (B1680418), also known as acetorphan. indianpediatrics.net Racecadotril is a lipophilic prodrug of thiorphan, created through chemical modification to increase its ability to penetrate the BBB. mdpi.comnih.gov Specifically, it is the S-acetylated benzyl (B1604629) ester of thiorphan. indianpediatrics.netnih.gov This increased lipophilicity facilitates its transport across the BBB into the CNS. nih.govresearchgate.net
Once in the brain, racecadotril is rapidly metabolized by esterases, which cleave the acetyl and ester groups to release the active metabolite, thiorphan. mdpi.comnih.gov Further studies have clarified that the benzyl ester of racecadotril is quickly hydrolyzed in the serum, and it is the resulting metabolite, S-acetylthiorphan, that is responsible for crossing the BBB, after which it is converted to thiorphan. mdpi.comalquds.edu This sequential metabolism effectively delivers the active drug to its site of action within the CNS, a strategy sometimes referred to as "molecular packaging." nih.gov This prodrug approach has been validated in preclinical models, where parenteral administration of racecadotril led to extensive inhibition of enkephalinase in the brain and produced opioid-like analgesic effects. nih.gov
Table 3: Comparison of Thiorphan and its Prodrug for Brain Delivery
| Compound | Key Structural Feature | Lipophilicity | BBB Penetration | Mechanism of Action in CNS | Reference(s) |
|---|---|---|---|---|---|
| Thiorphan | Free thiol and carboxylic acid groups | Low | Poor/Negligible | Direct NEP inhibition (if delivered directly to CNS). | mdpi.comresearchgate.net |
| Racecadotril (Acetorphan) | Acetylated thiol, esterified carboxylic acid | High | Good | Acts as a prodrug. | indianpediatrics.netnih.gov |
| S-acetylthiorphan | Acetylated thiol, free carboxylic acid | Moderate | Good | Intermediate metabolite that crosses the BBB. | mdpi.comalquds.edu |
Integration of High-Throughput Screening and Omics Data in Thiorphan Research
Modern drug discovery is increasingly driven by high-throughput and data-intensive technologies. mdpi.com The integration of high-throughput screening (HTS) and multi-omics (genomics, proteomics, metabolomics) approaches offers powerful tools for advancing thiorphan-based research. nih.govnih.gov These technologies can accelerate the identification of novel compounds, uncover new biological roles, and provide a deeper understanding of the systemic effects of NEP inhibition.
HTS allows for the rapid screening of vast libraries of chemical compounds to identify new inhibitors of NEP or to find thiorphan derivatives with improved properties, such as enhanced potency or selectivity. numberanalytics.com This can significantly speed up the early phases of drug development.
Following the identification of promising candidates, omics technologies can be employed to gain a holistic view of their biological impact. mdpi.comvanderbilt.edu For instance, proteomics can identify all the proteins whose levels change in response to treatment with a thiorphan derivative, while metabolomics can map the corresponding changes in metabolic pathways. By integrating these large datasets, researchers can construct a comprehensive picture of the drug's mechanism of action, identify potential off-target effects, and discover previously unappreciated therapeutic opportunities. nih.gov This systems biology approach helps move beyond the one-drug, one-target paradigm to understand the complex network effects of modulating a key enzyme like NEP. nih.gov While specific applications of these integrated platforms in thiorphan research are still emerging, they represent a critical future direction for elucidating its full therapeutic potential and for the rational design of next-generation inhibitors. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What experimental approaches are used to determine the selectivity of S-Benzyl Thiorphan among related enzymes like NEP, ACE, and ECE1?
- Methodology : Perform competitive inhibition assays using purified enzymes (NEP, ACE, ECE1) under standardized conditions. Measure IC50 values via fluorogenic substrate cleavage assays. For example, Thiorphan shows >100-fold selectivity for NEP (IC50 = 0.007 µM) over ACE and ECE1 (IC50 > 10 µM) in cell-free systems . Validate selectivity using tissue preparations (e.g., porcine coronary arteries) to assess functional effects under varying oxygenation conditions .
Q. Which analytical techniques are recommended for quantifying this compound in biological samples?
- Methodology : Use reverse-phase HPLC with UV detection (λ = 210–230 nm) or liquid chromatography-mass spectrometry (LC-MS) for higher sensitivity. Deuterated analogs like Thiorphan D5 can serve as internal standards, with characterization via NMR and high-resolution MS . Ensure sample preparation includes protein precipitation (e.g., acetonitrile) to minimize matrix interference .
Q. What are the critical parameters to optimize when testing this compound in isolated tissue preparations (e.g., coronary arteries)?
- Methodology : Pre-contract tissues with KCl (60–80 mM) or phenylephrine to establish baseline tension. Assess relaxation responses to agonists (e.g., bradykinin) under hypoxic vs. normoxic conditions, as Thiorphan enhances bradykinin-induced relaxation selectively in hypoxia . Maintain physiological temperature (37°C) and buffer composition (e.g., Krebs-Henseleit solution) for tissue viability.
Advanced Research Questions
Q. How should researchers design in vivo studies to assess the neuroprotective effects of this compound against amyloid-beta toxicity?
- Methodology : Combine intracranial infusion of Aβ1–42 with chronic Thiorphan delivery via osmotic pumps in non-human primates. Monitor cholinergic neuron integrity using immunohistochemistry (e.g., ChAT staining) in cortical and basal forebrain regions. Include sham controls (saline infusion) and validate NEP inhibition via cerebrospinal fluid (CSF) enzyme activity assays .
Q. What strategies are effective in reconciling contradictory findings between in vitro and in vivo studies of this compound's pharmacological effects?
- Methodology : Conduct parallel experiments across models. For example, while in vitro assays show Thiorphan’s potent NEP inhibition, in vivo airway studies in humans reveal limited LTD4 sensitization despite enzyme blockade . Address discrepancies by analyzing tissue-specific metabolism, blood-brain barrier penetration, or compensatory pathways (e.g., alternative peptidases) .
Q. How to establish dose-response relationships for this compound in complex biological systems while accounting for endogenous enzyme variability?
- Methodology : Use tiered dosing (e.g., 0.1–10 mg/kg) in animal models, paired with ex vivo enzyme activity measurements (e.g., renal or pulmonary NEP inhibition). For clinical translation, employ pharmacokinetic-pharmacodynamic (PK-PD) modeling, incorporating biomarkers like plasma enkephalin degradation products .
Q. What experimental controls are necessary when investigating this compound's potentiation of neurotransmitter systems in CNS research?
- Methodology : Include vehicle controls (e.g., DMSO/saline mixtures) to isolate drug effects. Use NEP knockout models or co-administer selective NEP substrates (e.g., substance P) to confirm target engagement. For neuroprotection studies, compare outcomes with non-amyloidogenic peptide controls (e.g., scrambled Aβ) .
Methodological Considerations for Data Interpretation
Q. How should researchers analyze conflicting results in Thiorphan’s modulation of inflammatory pathways across different tissue types?
- Methodology : Perform meta-analyses of published datasets, focusing on tissue-specific expression of NEP isoforms (e.g., membrane-bound vs. soluble). Use siRNA knockdown in cell lines to isolate contributions of individual enzymes. For example, NEP2 (IC50 = 22 µM) may partially compensate in tissues with low NEP activity .
Q. What validation steps are critical when adapting this compound for novel assay systems (e.g., 3D organoids)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
